molecular formula C8H9BrO2S2 B595815 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene CAS No. 1253791-36-4

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene

Cat. No.: B595815
CAS No.: 1253791-36-4
M. Wt: 281.182
InChI Key: MFRNAKCNIDFVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is an organosulfur compound with the molecular formula C8H9BrO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene typically involves the bromination of thiophene derivatives followed by sulfonylation. One common method includes the bromination of 5-(cyclopropylmethylsulfonyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene in chemical reactions involves the activation of the bromine atom and the sulfonyl group. The bromine atom can participate in electrophilic aromatic substitution, while the sulfonyl group can stabilize intermediates through resonance and inductive effects . These properties make the compound versatile in forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(methylsulfonyl)thiophene
  • 2-Bromo-5-(phenylsulfonyl)thiophene
  • 2-Chloro-5-(cyclopropylmethylsulfonyl)thiophene

Uniqueness

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain substitution reactions compared to its analogs with simpler sulfonyl groups .

Properties

IUPAC Name

2-bromo-5-(cyclopropylmethylsulfonyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S2/c9-7-3-4-8(12-7)13(10,11)5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNAKCNIDFVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.